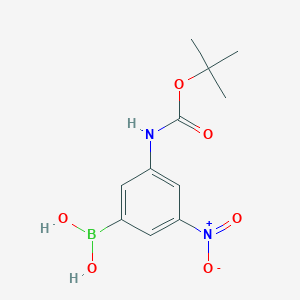

3-Boc-Amino-5-nitrophenylboronic acid

Description

3-Boc-Amino-5-nitrophenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a nitro group at the 5-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions . The Boc group enhances stability during synthetic procedures by protecting the amino functionality, which can later be deprotected for further functionalization.

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZIEFAMNBMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Reduction (From CN109467569B Patent)

A robust method for preparing 3-aminophenylboronic acid derivatives involves:

Step 1: Coupling Reaction

- React 3-nitrobromobenzene or 3-nitrobenzophenone with bis(pinacolato)diboron or boronic acid catechol ester.

- Use a palladium catalyst such as PdCl2(dppf) under inert atmosphere.

- Employ anhydrous potassium acetate as base.

- Solvent: dioxane or toluene.

- Temperature: 90–110 °C.

- Reaction time: 2–10 hours.

- Outcome: Formation of 3-nitrophenylboronic acid ester intermediate.

Step 2: Reduction and Hydrolysis

- Quench the reaction with water.

- Under alkaline conditions, the nitro group is reduced to amino, and the boronic ester hydrolyzed to boronic acid.

- This step can be performed in situ without isolation of intermediates.

Step 3: Purification

- Acidify the reaction mixture to pH ~1 with hydrochloric acid.

- Extract organic impurities with dichloromethane.

- Adjust aqueous phase to near neutral (pH 5–7) with sodium hydroxide or potassium hydroxide.

- Extract the product with ethyl acetate.

- Decolorize with activated carbon and silica gel.

- Dry and isolate 3-aminophenylboronic acid as a stable hydrate form.

- Yields reported: 64–67%.

- Purity by HPLC: >97%.

- Product confirmed by ^1H NMR consistent with standards.

| Parameter | Condition/Value |

|---|---|

| Catalyst | PdCl2(dppf) (1 mmol per 0.1 mol substrate) |

| Base | Potassium acetate (0.3 mol) |

| Solvent | Dioxane or toluene |

| Temperature | 90–110 °C |

| Reaction time | 2–10 hours |

| Quenching agent | Water |

| Acid for acidification | 10% HCl aqueous solution |

| pH adjustment base | NaOH or KOH |

| Extraction solvents | Dichloromethane, ethyl acetate |

| Yield | 64–67% |

| Purity (HPLC) | 97.3–98.2% |

This method is advantageous due to its one-pot coupling and reduction, mild conditions, and high purity product suitable for further functionalization such as Boc protection.

Boc Protection of the Amino Group

After obtaining 3-aminophenylboronic acid, the amino group is protected with the tert-butoxycarbonyl (Boc) group to yield this compound.

Boc Protection Procedure (General Literature and Patent Insights)

-

- Di-tert-butyl dicarbonate (Boc2O) as the Boc source.

- Base such as pyridine or triethylamine to scavenge acid byproducts.

- Solvent: tetrahydrofuran (THF) or dichloromethane (DCM).

-

- Room temperature or slightly elevated temperature (20–40 °C).

- Reaction time: 2–4 hours.

-

- Quench with water.

- Extract with organic solvent (e.g., ethyl acetate).

- Wash with acidic and basic aqueous solutions to remove impurities.

- Dry over MgSO4 and concentrate.

-

- Recrystallization or chromatography to isolate pure Boc-protected product.

This step is critical to protect the amino group during subsequent synthetic transformations and to improve compound stability.

Alternative Reductive Coupling Methods for Nitro to Amino Conversion

Recent advances in reductive coupling of nitroarenes with boronic acids provide alternative routes:

Phosphine-Mediated Reductive Coupling:

- Using triphenylphosphine (PPh3) as a mediator under inert atmosphere.

- Solvent: m-xylene.

- Temperature: ~120 °C.

- This method avoids transition metals and proceeds via nitroso and nitrene intermediates.

- Compatible with various functional groups including boronic acids.

- Provides moderate to good yields of aminoboronic acids.

-

- MoO3 confined in mesoporous silica (MoO3@m-SiO2) with PPh3.

- Low catalyst loading (2 mol%).

- High turnover numbers and recyclability.

- Yields up to 83% for coupling products.

These methods offer milder and more sustainable alternatives for the reduction and coupling steps, potentially applicable to this compound synthesis.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Coupling of 3-nitroarene with diboron ester | PdCl2(dppf), KAc, dioxane/toluene, 90–110 °C, 2–10 h | PdCl2(dppf), KAc, 3-nitrobromobenzene | 64–67 | One-pot coupling and reduction possible |

| Reduction of nitro to amino | Water quench, alkaline hydrolysis | Water, NaOH/KOH | - | In situ reduction during quench |

| Boc protection of amino group | Boc2O, pyridine/TEA, THF/DCM, RT, 2–4 h | Boc2O, base | High | Protects amino group for stability |

| Alternative reductive coupling | PPh3-mediated, m-xylene, 120 °C | PPh3, MoO3@m-SiO2 catalyst | Up to 83 | Metal-free or low-metal catalyst options |

Research Findings and Practical Considerations

- The palladium-catalyzed coupling followed by in situ reduction is a well-established, scalable method yielding high-purity 3-aminophenylboronic acid intermediates suitable for Boc protection.

- The choice of solvent and base significantly affects reaction efficiency and product purity.

- The Boc protection step is straightforward but requires careful pH control and purification to avoid decomposition of the boronic acid.

- Emerging phosphine-mediated reductive coupling methods provide metal-free alternatives with good functional group tolerance, which may be advantageous for sensitive substrates.

- Stability of the final product is enhanced by isolating as a hydrate form, improving shelf life and handling.

This comprehensive analysis integrates patent literature, recent catalytic methodologies, and classical organic synthesis protocols to provide a detailed, authoritative guide on the preparation of this compound. The methods described ensure high yield, purity, and functional group compatibility essential for advanced synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Boc-Amino-5-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).

Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.

Reduction: Formation of the corresponding amino derivative.

Deprotection: Formation of the free amino compound.

Scientific Research Applications

3-Boc-Amino-5-nitrophenylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.

Material Science: It is used in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 3-Boc-Amino-5-nitrophenylboronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid, nitro, and tert-butoxycarbonyl-protected amino groups. The boronic acid group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, while the nitro group can be reduced to an amino group, and the tert-butoxycarbonyl group can be deprotected under acidic conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

3-Cyano-5-nitrophenylboronic Acid (CAS 913835-33-3)

- Molecular Formula : C₇H₅BN₂O₄ .

- Key Differences: Replaces the Boc-amino group with a cyano (-CN) group.

- Impact: The electron-withdrawing cyano group increases the boronic acid’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to the electron-donating Boc-amino group. Applications: Used as an intermediate in organic synthesis, particularly in constructing nitrile-containing frameworks .

3-Nitrophenylboronic Acid (CAS 13331-27-6)

- Molecular Formula: C₆H₆BNO₄ .

- Key Differences: Lacks the Boc-amino group, featuring only a nitro substituent at the 3-position.

- Impact: Simpler structure but reduced versatility due to the absence of a protected amino group for post-functionalization.

3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic Acid (CAS 871332-81-9)

Functional Group Diversity

3-Carboxy-5-nitrophenylboronic Acid

- Molecular Formula: C₇H₆BNO₆ (inferred from ).

- Key Differences: Replaces Boc-amino with a carboxylic acid (-COOH) group.

- Impact: High polarity due to the carboxylate group, improving water solubility but complicating reactions in non-polar solvents. Applications: Useful in designing pH-responsive materials or as a linker in bioconjugation .

3-Amino-5-boronobenzoic Acid (CAS 116378-40-6)

- Molecular Formula: C₇H₈BNO₄ .

- Key Differences: Features a free amino group and a carboxylic acid at the 5-position.

- Impact: The unprotected amino group allows direct conjugation but limits stability under acidic or oxidative conditions. Applications: Explored in biosensors due to its zwitterionic nature .

Comparative Data Table

*Extrapolated; †CAS provided for pinacol ester form.

Biological Activity

3-Boc-Amino-5-nitrophenylboronic acid is a specialized boronic acid derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted phenyl ring, and a boronic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C17H25BN2O6, with a molecular weight of 364.2 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Boc Group | Protects the amino group, enhancing stability |

| Nitro Group | Increases reactivity for further functionalization |

| Boronic Acid Moiety | Facilitates interactions with diols and enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, particularly enzymes and receptors. The boronic acid group allows for reversible covalent bonding with diols, which is crucial in enzyme inhibition and modulation of various biological pathways. The compound has been shown to inhibit certain kinases involved in cell signaling and proliferation, leading to significant effects on gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This property is particularly relevant in the context of drug development for diseases involving dysregulated enzyme activity.

- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against certain strains of bacteria, making it a candidate for further investigation in antibiotic development .

- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Enzyme Interaction : A study highlighted the binding affinity of this compound to specific kinases, demonstrating its potential as an inhibitor. The IC50 values indicated effective inhibition at micromolar concentrations.

- Antibacterial Activity Assessment : Another research effort evaluated the antibacterial properties of related compounds, finding that some derivatives showed significant inhibition against resistant bacterial strains, suggesting that this compound could be part of a new class of antibiotics .

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, the compound was shown to reduce cell viability significantly, supporting its role as a potential anticancer agent through induction of programmed cell death .

Comparative Analysis with Related Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 3-Amino-5-nitrophenylboronic Acid | C6H7BN2O4 | 181.9 | Lacks Boc protection; simpler structure |

| 3-Carboxy-5-nitrophenylboronic Acid | C7H6BNO6 | 210.94 | Contains carboxylic acid instead of amine |

| 3-Boc-Amino-5-fluorophenylboronic Acid | C17H25BN2O6F | 364.2 | Similar structure but with fluorine substitution |

Q & A

Q. What are the optimal synthetic routes for 3-Boc-Amino-5-nitrophenylboronic acid?

The compound is typically synthesized via sequential functionalization. First, the Boc group is introduced to protect the amine moiety, followed by nitration at the 5-position of the phenyl ring. Suzuki-Miyaura coupling with a boronic acid precursor is a common method, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in anhydrous THF . Purity can be verified via HPLC (>98% by HPLC, as per organics standards) .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The Boc group is sensitive to acidic/alkaline hydrolysis, while the nitro group may decompose under prolonged heat (>40°C) .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirm Boc-group integration (~1.3 ppm for tert-butyl protons) and nitro-group substitution patterns (aromatic protons at δ 8.0–8.5 ppm).

- FT-IR : Look for B–O stretches (~1350 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ expected at ~293.1 g/mol) .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing nitro group reduces electron density on the phenyl ring, slowing oxidative addition of Pd catalysts. Optimization of reaction conditions (e.g., using PdCl₂(dppf) with stronger bases like Cs₂CO₃) improves yields. Compare coupling rates with non-nitrated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

Discrepancies may arise from varying anhydride content (common in boronic acids), which competes in coupling reactions. Quantify anhydride impurities via ¹¹B NMR or iodometric titration. Pre-purification via recrystallization (MeOH/H₂O) enhances reproducibility .

Q. How can computational modeling predict interactions of this compound with biological targets?

Density Functional Theory (DFT) calculates charge distribution on the boronic acid group, predicting binding to diols (e.g., saccharides) or serine residues in enzymes. Molecular docking (AutoDock Vina) can simulate binding to β-lactamases, leveraging DrugBank data on nitro-phenylboronic acid interactions .

Q. What are the challenges in analyzing hydrolytic degradation products?

Hydrolysis of the Boc group generates 3-amino-5-nitrophenylboronic acid, which may oxidize or form dimers. Use LC-MS with a C18 column (0.1% formic acid in H₂O/MeCN gradient) to separate and identify degradation products. Monitor pH during analysis to avoid artifact formation .

Methodological Considerations

- Purity Assurance : Combine HPLC (C18 column, 254 nm detection) with elemental analysis for boron and nitrogen content .

- Reaction Monitoring : In situ IR spectroscopy tracks nitro-group reduction or Boc deprotection in real time .

- Safety Protocols : Nitro compounds may be explosive under high-pressure conditions. Use blast shields and small-scale reactors for hazardous steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.